4-Ethenyl-5-methylfuran-2(5H)-one
Description
Properties
CAS No. |
54145-09-4 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-ethenyl-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C7H8O2/c1-3-6-4-7(8)9-5(6)2/h3-5H,1H2,2H3 |
InChI Key |
YKKUMGURTUKBND-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC(=O)O1)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analysis
The table below compares key structural features of 4-Ethenyl-5-methylfuran-2(5H)-one with analogous furanones:
Key Observations:
- Substituent Effects: The ethenyl group in 4-Ethenyl-5-methylfuran-2(5H)-one enhances electron-deficient character, favoring electrophilic additions.
Physicochemical Properties
| Property | 4-Ethenyl-5-methylfuran-2(5H)-one | 5-Methylene-5H-furan-2-one | 5-Hydroxy-4-methylfuran-2(5H)-one | Threo-5-[(2-chlorophenyl)... |
|---|---|---|---|---|
| Reactivity | High (ethenyl conjugation) | Moderate (methylene group) | Low (hydroxy stabilizes ring) | Moderate (chlorophenyl) |
| Solubility | Likely non-polar solvents | Polar aprotic solvents | Polar solvents (due to -OH) | Chloroform (mp 178–180°C) |
| Stability | Air-sensitive (ethenyl) | Stable | Hygroscopic (-OH) | Stable (crystalline solid) |
Spectroscopic Data Highlights:
- NMR : Threo-5-[(2-chlorophenyl)... shows distinct aromatic proton signals at δ 126.7–136.8 ppm (¹³C NMR) and methoxy at δ 59.2 ppm .
- Mass Spectrometry : Fragmentation patterns for chlorophenyl derivatives include peaks at m/z 143–141 (M⁺) and 114 (base peak) .
Notes
Contradictions: Yields for similar syntheses vary widely (e.g., 52% for Grignard reactions vs. 82% for enolate alkylation), suggesting substrate-dependent efficiency .
Research Gaps: Limited data on 4-Ethenyl-5-methylfuran-2(5H)-one’s biological activity or industrial applications necessitates further study.
Analytical Challenges: Stereochemical complexity in diastereomeric furanones (e.g., ) requires advanced chiral separation techniques.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-ethenyl-5-methylfuran-2(5H)-one, and how do reaction conditions influence yield?
- Methodological Answer : Common methods include (1) cyclization of substituted γ-keto acids using acid catalysts (e.g., H₂SO₄) and (2) oxidation of dihydrofuran precursors with oxidizing agents like m-CPBA. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) significantly affect yield and regioselectivity. For example, higher temperatures favor ethenyl group stabilization .
Q. Which spectroscopic techniques are most effective for structural characterization of 4-ethenyl-5-methylfuran-2(5H)-one?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify substituents (e.g., ethenyl protons at δ 5.2–5.8 ppm) and FT-IR for lactone carbonyl detection (~1750 cm⁻¹). For stereochemical analysis, X-ray crystallography is preferred, as seen in related furanone derivatives .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Conduct in vitro assays:
- Antimicrobial : MIC (Minimum Inhibitory Concentration) tests against Gram+/Gram− bacteria.
- Antioxidant : DPPH radical scavenging assays.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293). Compare results with structurally similar compounds like 5-phenylfuran-2(5H)-one to identify activity trends .
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxicity) be resolved?
- Methodological Answer : Perform dose-response studies to distinguish therapeutic vs. toxic thresholds. Use transcriptomic profiling (RNA-seq) to identify affected pathways. For example, if cytotoxicity arises from ROS generation, validate via fluorescence probes (e.g., DCFH-DA) .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Employ DFT calculations (e.g., Gaussian 09) to map electrophilic sites (e.g., lactone carbonyl). For target binding, use molecular docking (AutoDock Vina) with enzymes like COX-2 or cytochrome P450. Validate predictions via kinetic assays (e.g., IC₅₀ determination) .
Q. What mechanistic insights explain the compound’s regioselectivity in Diels-Alder reactions?
- Methodological Answer : Analyze frontier molecular orbitals (HOMO/LUMO) via DFT to identify electron-rich ethenyl groups as dienophiles. Experimental validation: React with 1,3-butadiene derivatives under varying steric conditions. Compare reaction rates and adduct ratios using HPLC .
Q. How can structure-activity relationships (SAR) be optimized for enhanced bioactivity?
- Methodological Answer : Synthesize derivatives with modified substituents (e.g., halogenation at C5 or esterification of the lactone). Test SAR using multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity. For example, methyl-to-ethyl substitution may improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
